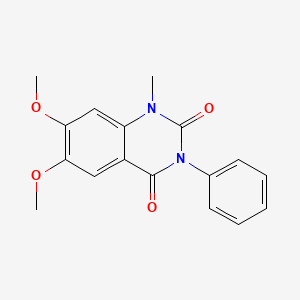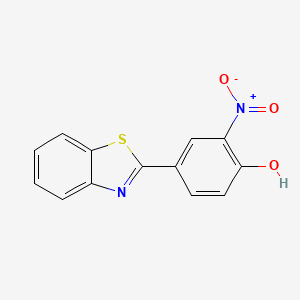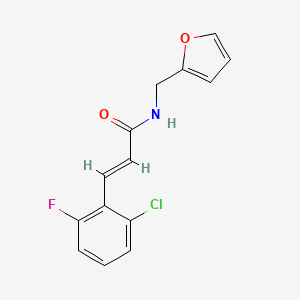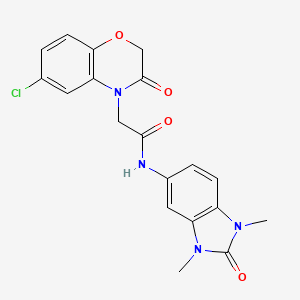
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as DMQD, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. DMQD belongs to the quinazoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory molecules such as prostaglandins and leukotrienes. This compound has also been found to have anti-cancer and anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, making it readily available for research purposes. This compound also exhibits a range of biological activities, making it a useful tool for studying various biological processes.
However, there are also limitations to the use of this compound in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione. One potential area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of this compound-based therapies for the treatment of cancer and other diseases.
Other potential future directions for research on this compound include the development of new synthesis methods, the investigation of its mechanism of action, and the identification of new biological activities. Overall, this compound has significant potential for use in a wide range of scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
合成方法
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including condensation reactions between 2-aminobenzonitrile and the appropriate aldehydes or ketones. One of the most commonly used methods for synthesizing this compound involves the reaction between 2-aminobenzonitrile and 2,3-dimethoxybenzaldehyde in the presence of acetic acid.
科学研究应用
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMZTWYGXKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)







![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)